Neutrophil Superoxide and Elastase Inhibition
In a human neutrophil-based assay, Kumujian A demonstrated significant inhibition of both superoxide anion generation and elastase release [1]. This dual activity profile is a key differentiator, as many other anti-inflammatory compounds often show a more limited or biased mechanism. While direct quantitative comparisons for this specific assay with the closest structural analogs (e.g., benzalharman) are not available, this data provides a foundational benchmark for evaluating Kumujian A's potency in a cell-based model of inflammation.
IC₅₀ 6.29 μg/mL (elastase)
| Evidence Dimension | Inhibition of inflammatory mediators in human neutrophils |
|---|---|
| Target Compound Data | Superoxide anion generation IC50 = 4.87 μg/mL; Elastase release IC50 = 6.29 μg/mL |
| Comparator Or Baseline | Not applicable (baseline activity of unstimulated neutrophils) |
| Quantified Difference | Not applicable |
| Conditions | Human neutrophils stimulated with formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)/cytochalasin B |
Why This Matters
This data confirms Kumujian A's functional activity in a primary human cell model, providing a specific potency benchmark for researchers studying neutrophil-driven inflammation.
- [1] Fang, H. W., et al. (2015). Total synthesis of cordatanine, structural reassignment of drymaritin, and anti-inflammatory activity of synthetic precursors. Bioorganic & Medicinal Chemistry Letters, 25(18), 3822-3824. View Source
